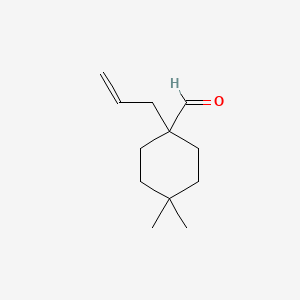
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl and prop-2-en-1-yl groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutylene in the presence of a strong acid catalyst, followed by the oxidation of the resulting intermediate to form the aldehyde group . Another method involves the use of Grignard reagents to introduce the prop-2-en-1-yl group, followed by oxidation to achieve the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and other nucleophiles.
Major Products Formed
Oxidation: 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid.
Reduction: 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s structure allows it to interact with cell membranes and other biological macromolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-7-(prop-1-en-2-yl)decahydroazulen-4-ol
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- (1R,4R,4aS,8aR)-4,7-Dimethyl-1-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol
Uniqueness
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both an aldehyde and an allylic group.
Biological Activity
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring with two methyl groups at the 4-position and an allyl group at the 1-position, along with an aldehyde functional group. This compound has garnered attention in various fields, particularly in synthetic chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Structural Features : The presence of the aldehyde group allows for various chemical reactivity patterns, making it a versatile compound in organic synthesis.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with biological systems through various mechanisms. Research indicates potential applications in cancer therapy, antimicrobial activity, and as a precursor for further synthetic modifications.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| 4,4-Dimethyl... | MDA-MB-231 (Breast) | 16.8 - 31.3 | Morales-Ríos et al., 2020 |
| 4,4-Dimethyl... | HepG2 (Liver) | 13.5 - 24.2 | Morales-Ríos et al., 2020 |
The biological activity is believed to stem from the compound's ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to the disruption of normal cellular functions and ultimately result in cell death.
Antimicrobial Properties
There is emerging evidence suggesting that compounds similar to this compound exhibit antimicrobial properties. The aldehyde functional group may contribute to this activity by facilitating interactions with microbial cell membranes or essential metabolic pathways.
Case Studies
Several studies have explored the synthesis and biological evaluation of derivatives based on this compound:
- Synthesis of Chalcone Derivatives : A study synthesized various chalcone derivatives from related compounds and evaluated their biological activities, demonstrating significant antiproliferative effects against cancer cell lines .
- Evaluation Against Cancer Cell Lines : In vitro studies indicated that certain derivatives exhibited better activity than established chemotherapeutics like Sorafenib, suggesting a promising avenue for further research .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies could focus on:
- In vivo Studies : To assess the therapeutic potential and safety profile.
- Structural Modifications : To enhance potency and selectivity against specific cancer types.
- Mechanistic Studies : To understand the pathways affected by this compound at a molecular level.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4,4-dimethyl-1-prop-2-enylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-4-5-12(10-13)8-6-11(2,3)7-9-12/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
RJNIHNZFXXVZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CC=C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















